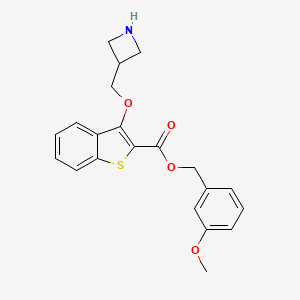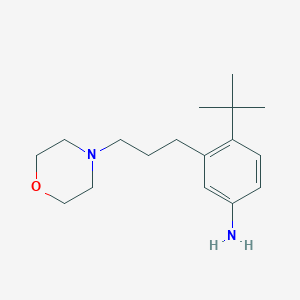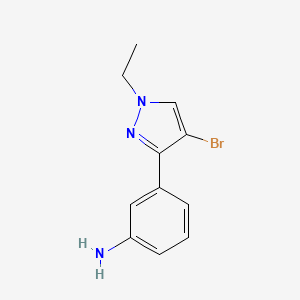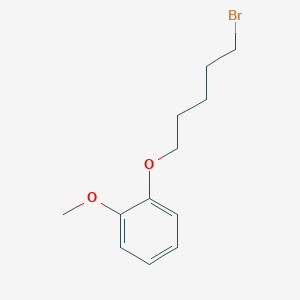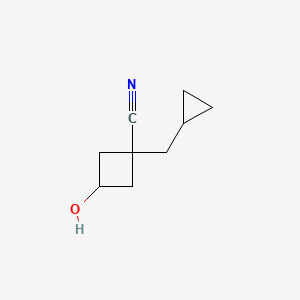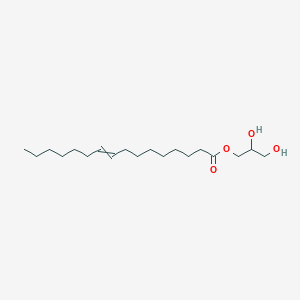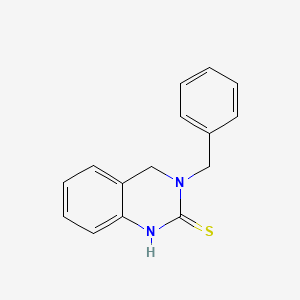![molecular formula C10H23NO B13870328 5-[(3-Methylbutyl)amino]pentan-1-ol CAS No. 6947-13-3](/img/structure/B13870328.png)
5-[(3-Methylbutyl)amino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It contains a secondary amine group and a primary alcohol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with 3-methylbutylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) and is carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to ensure high yields and efficiency. Catalysts such as nickel-hydrotalcite can be used to facilitate the reaction, and the process is optimized to achieve product yields of up to 85% .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Methylbutyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-[(3-Methylbutyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-[(3-Methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-pentanol: Contains a primary amino group and a primary alcohol group.
3-Methylbutylamine: Contains a secondary amine group similar to 5-[(3-Methylbutyl)amino]pentan-1-ol.
1-Pentanol: Contains a primary alcohol group but lacks the amine functionality.
Uniqueness
This compound is unique due to the presence of both a secondary amine and a primary alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
6947-13-3 |
|---|---|
Formule moléculaire |
C10H23NO |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
5-(3-methylbutylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-10(2)6-8-11-7-4-3-5-9-12/h10-12H,3-9H2,1-2H3 |
Clé InChI |
BCQKGOCRUWFRFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


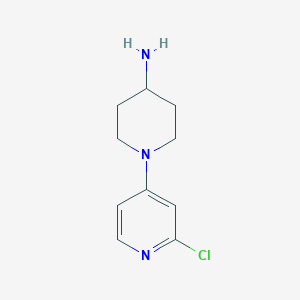

![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)


